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Compound of Interest

Compound Name: 3-(4-fluorophenoxy)benzoic Acid

Cat. No.: B177291

An In-depth Technical Guide to 3-(4-
fluorophenoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of 3-(4-fluorophenoxy)benzoic acid. This diaryl ether
derivative is a valuable building block in medicinal chemistry and materials science, exhibiting a
range of interesting biological activities. This document consolidates key data, outlines detailed
experimental protocols, and visualizes relevant chemical and biological pathways to serve as a
foundational resource for researchers in the field.

Chemical Structure and Identification

3-(4-fluorophenoxy)benzoic acid is an aromatic carboxylic acid featuring a fluorinated
phenoxy group at the meta-position of the benzoic acid ring.

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value Citation
CAS Number 149634-49-1 [1]
Molecular Formula C13HoFOs [1]
Molecular Weight 232.21 g/mol [1]
IUPAC Name 3-(4-fluorophenoxy)benzoic

acid

Canonical SMILES

C1=CC(=CC(=C1)C(=0)0)OC
2=CC=C(C=C2)F

InChl Key

YUQPLNXKGVRIAJ-
UHFFFAOYSA-N

[2]

Physicochemical Properties

The physicochemical properties of 3-(4-fluorophenoxy)benzoic acid are summarized in the

table below. While some specific experimental values are not readily available in the literature,

data for closely related isomers and analogous compounds are provided for comparison.

Table 2: Physicochemical Properties
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Property Value Notes and Citations

Physical Appearance White to off-white powder [1]

For comparison, 2-(4-

fluorophenoxy)benzoic acid

Melting Point Data not available ) )
has a melting point of 146-153
°C.
Boiling Point Data not available
Expected to be poorly soluble
B ) in water and soluble in organic
Solubility Data not available _
solvents like DMSO and
methanol.
Estimated based on the pKa of
pKa ~3.86 ) )
3-fluorobenzoic acid.
Storage Conditions Store at 0-8°C [1]

Synthesis of 3-(4-fluorophenoxy)benzoic acid

The primary synthetic route to 3-(4-fluorophenoxy)benzoic acid and other diaryl ethers is the
Ullimann condensation, a copper-catalyzed coupling reaction between an aryl halide and a
phenol.

Ullmann Condensation Reaction Scheme
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Caption: General scheme for the Ullmann condensation synthesis.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of diaryl ethers and can be
adapted for 3-(4-fluorophenoxy)benzoic acid.

Materials:
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» 3-Bromobenzoic acid

e 4-Fluorophenol

o Potassium carbonate (K2COs), anhydrous
o Copper(l) iodide (Cul)

e 1,10-Phenanthroline (ligand, optional)

e N,N-Dimethylformamide (DMF), anhydrous
e Hydrochloric acid (HCI), 1 M

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous sodium sulfate (Naz2S0a)
Procedure:

e To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-
bromobenzoic acid (1.0 eq), 4-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).

o Add copper(l) iodide (0.1 eq) and 1,10-phenanthroline (0.1 eq).
e Add anhydrous DMF to the flask.

e Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature.
e Pour the mixture into 1 M HCI and extract with ethyl acetate (3 x).

o Combine the organic layers and wash with water and then brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel or by recrystallization to
afford pure 3-(4-fluorophenoxy)benzoic acid.

Spectral Data

While specific spectra for 3-(4-fluorophenoxy)benzoic acid are not widely published, the
expected spectral characteristics can be inferred from the analysis of its constituent functional
groups and related compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (o
7.0-8.2 ppm). The protons on the benzoic acid ring will exhibit splitting patterns influenced by
the carboxylic acid and the phenoxy groups. The protons on the fluorophenoxy ring will show
splitting characteristic of a para-substituted benzene ring, further split by the fluorine atom. The
acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical
shift (>10 ppm).

3C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of
the carboxylic acid is expected to appear in the range of 165-175 ppm. The aromatic carbons
will resonate in the region of 115-160 ppm. The carbon attached to the fluorine atom will show
a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration
3300-2500 (broad) O-H (Carboxylic acid) Stretching
~3100-3000 C-H (Aromatic) Stretching
~1700-1680 C=0 (Carboxylic acid) Stretching
~1600-1450 C=C (Aromatic) Stretching
~1250-1200 C-O (Aryl ether) Asymmetric Stretching
~1100-1000 C-F (Aryl fluoride) Stretching

Biological Activity and Potential Applications

3-(4-fluorophenoxy)benzoic acid belongs to the diaryl ether class of compounds, which are
known to possess a wide range of biological activities.[3] The incorporation of a fluorine atom
can enhance metabolic stability and binding affinity to biological targets.[4]

General Biological Activities of Diaryl Ethers

Diaryl ether scaffolds are found in numerous biologically active molecules with applications
including:

o Pharmaceuticals: As intermediates in the synthesis of anti-inflammatory, antimicrobial, and
anticancer agents.[1]

o Agrochemicals: Used in the formulation of herbicides and fungicides.[1]

Potential Signaling Pathway Involvement

While a specific signaling pathway for 3-(4-fluorophenoxy)benzoic acid has not been
elucidated, many bioactive diaryl ether compounds are known to modulate key cellular
signaling pathways. For instance, some diaryl ether derivatives act as inhibitors of protein
kinases, which are crucial regulators of cell signaling. A generalized workflow for identifying the
target of a novel bioactive compound is presented below.
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Bioactive Compound Target Identification Workflow

3-(4-fluorophenoxy)benzoic acid Derivative
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Caption: A general workflow for identifying the biological target of a novel compound.

Safety and Handling
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Detailed toxicology data for 3-(4-fluorophenoxy)benzoic acid is not available. However,
based on the GHS information for the related compound 3-(4-fluorophenyl)benzoic acid, it
should be handled with care.[2]

General Precautions:

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

e Handle in a well-ventilated area or in a fume hood.
¢ Avoid inhalation of dust and contact with skin and eyes.

 In case of contact, wash the affected area thoroughly with water.

Conclusion

3-(4-fluorophenoxy)benzoic acid is a versatile chemical compound with significant potential
in drug discovery and materials science. Its diaryl ether structure, combined with the presence
of a fluorine atom, makes it an attractive scaffold for the development of novel bioactive
molecules. Further research into its specific biological targets and mechanisms of action is
warranted to fully explore its therapeutic potential. This guide provides a solid foundation for
researchers interested in working with this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-(4-fluorophenoxy)benzoic acid chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177291#3-4-fluorophenoxy-benzoic-acid-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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